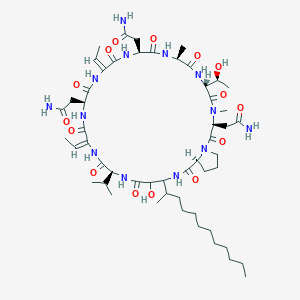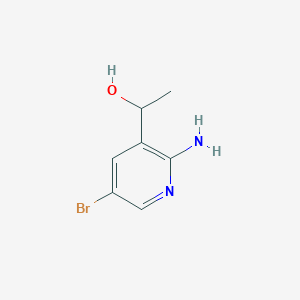![molecular formula C5H10ClFN2 B13904985 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C5H10ClFN2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and stability. The addition of a fluorine atom and a hydrazine group to this structure enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane structure. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has been developed after extensive trials and is known for its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the acidity and basicity of neighboring functional groups, while the hydrazine group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its ability to bind to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
(3-Trifluoromethyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride: Contains a methanamine group instead of a hydrazine group.
Uniqueness
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is unique due to its specific combination of a fluorine atom and a hydrazine group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C5H10ClFN2 |
|---|---|
Molecular Weight |
152.60 g/mol |
IUPAC Name |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H9FN2.ClH/c6-4-1-5(2-4,3-4)8-7;/h8H,1-3,7H2;1H |
InChI Key |
BEBCCCMEAAXRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)
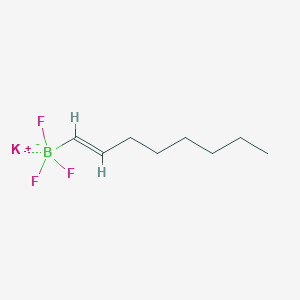
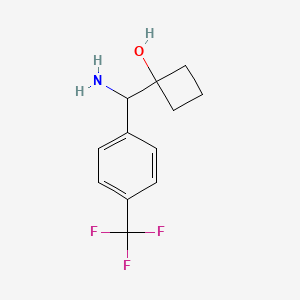
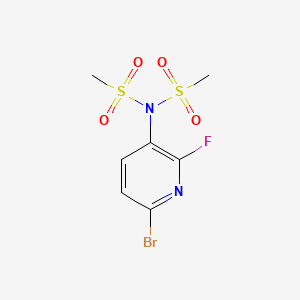
![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13904923.png)
![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)
![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)

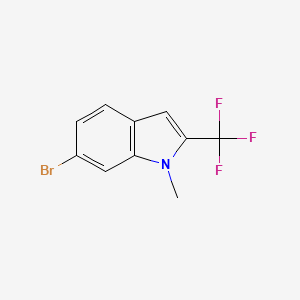
![sodium thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13904993.png)
